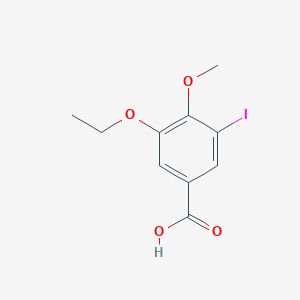

3-Ethoxy-5-iodo-4-methoxybenzoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Molecular Structure Analysis

The molecular structure of “3-Ethoxy-5-iodo-4-methoxybenzoic acid” can be inferred from its name. It is a benzoic acid derivative with ethoxy (C2H5O-) and methoxy (CH3O-) groups, and an iodine atom attached to the benzene ring . The exact positions of these substituents are indicated by the numbers in the compound’s name.Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” are not fully detailed in the available resources . For a complete analysis, specialized databases or experimental data would be required.Applications De Recherche Scientifique

Metabolic Pathway Studies

Studies have explored the metabolism of compounds with similar structures to 3-Ethoxy-5-iodo-4-methoxybenzoic acid. For instance, research on veratric acid (a compound with a similar methoxybenzoic acid structure) used the incubated hen’s egg model to study its metabolism, identifying main metabolites and concluding that O-demethylation predominantly occurs at the p-methoxyl function (Kiep et al., 2014). Similarly, the biotransformation of 3-(2',4',5'-triethoxybenzoyl)propionic acid in humans demonstrated extensive conjugation with glucuronic acid and partial deethylation followed by conjugation for elimination, primarily in urine (Kobayashi et al., 1978).

Neuroprotective Effects

The neuroprotective effects of compounds structurally similar to this compound have been investigated, like in the case of N2 (4-(2-(1H-imidazol-1-yl)ethoxy)-3-methoxybenzoic acid), which demonstrated significant prevention of neuronal cell death after ischemic stroke, involving the PI3K/Akt signaling pathway (Huang et al., 2015).

Environmental Behavior of Similar Compounds

The environmental behavior and fate of phenolic compounds, akin to this compound, have been examined. For instance, studies on parabens (esters of para-hydroxybenzoic acid) reviewed their occurrence, fate, and behavior in aquatic environments, noting their ubiquity in surface water and sediments due to continuous introduction and consumption (Haman et al., 2015).

Anti-inflammatory and Analgesic Activities

Research on gallic acid (3,4,5-trihydroxybenzoic acid) has highlighted its potent anti-inflammatory properties and potential as a candidate for treating various inflammation-related diseases, focusing on its mechanisms involving MAPK and NF-κB signaling pathways (Bai et al., 2020).

Mécanisme D'action

The mechanism of action of “3-Ethoxy-5-iodo-4-methoxybenzoic acid” is not specified in the available resources. The mechanism of action usually refers to the specific biochemical interaction through which a substance produces its pharmacological effect, and this information might not be available for all chemical compounds .

Safety and Hazards

The safety data sheet for a similar compound, “3-Ethoxy-4-methoxybenzoic acid”, indicates that it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s important to handle it with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

Propriétés

IUPAC Name |

3-ethoxy-5-iodo-4-methoxybenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11IO4/c1-3-15-8-5-6(10(12)13)4-7(11)9(8)14-2/h4-5H,3H2,1-2H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABXXMWQVGJATSP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC(=C1)C(=O)O)I)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11IO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-{[5-(3,4-Dimethoxy-phenyl)-2-methyl-furan-3-carbonyl]-amino}-3-methyl-butyric acid](/img/structure/B427110.png)

![N-[4-(diethylsulfamoyl)phenyl]-2-[(4-methylphenyl)sulfanyl]propanamide](/img/structure/B427111.png)

![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-ethylphenyl)-4-piperidinecarboxamide](/img/structure/B427112.png)

![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-methyl-3-furoyl]phenylalanine](/img/structure/B427113.png)

![2-[3-chloro-2-methyl(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427117.png)

![N-(2-methoxyethyl)-2-({4-[methyl(methylsulfonyl)amino]benzoyl}amino)benzamide](/img/structure/B427119.png)

![2-[(methylsulfonyl)(1-naphthyl)amino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427120.png)

![N-[4-(1-azepanylsulfonyl)phenyl]-2-[3,4-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B427121.png)

![2-[3-chloro(methylsulfonyl)anilino]-N-[4-(1-pyrrolidinylsulfonyl)phenyl]acetamide](/img/structure/B427126.png)

![2-[methyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B427128.png)

![2-(benzylsulfanyl)-N-{4-[(diethylamino)sulfonyl]phenyl}propanamide](/img/structure/B427129.png)

![2-[benzyl(methylsulfonyl)amino]-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B427131.png)

![N-(2-ethyl-6-methylphenyl)-2-[(phenylsulfonyl)amino]propanamide](/img/structure/B427132.png)

![N-[2-(methylsulfanyl)phenyl]-2-[(methylsulfonyl)-4-phenoxyanilino]propanamide](/img/structure/B427133.png)